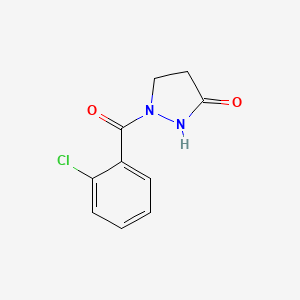
1-(2-Chlorobenzoyl)pyrazolidin-3-one
概要
説明
1-(2-Chlorobenzoyl)pyrazolidin-3-one is a chemical compound with the molecular formula C10H9ClN2O2 It is a derivative of pyrazolidinone, characterized by the presence of a chlorobenzoyl group attached to the pyrazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorobenzoyl)pyrazolidin-3-one can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzoyl chloride with pyrazolidin-3-one in the presence of a base. The reaction typically takes place under mild conditions, and the product is obtained in good yield. Another method involves the use of a ball mill for a solvent-free synthesis, where 2-chlorobenzoyl chloride and pyrazolidin-3-one are ground together in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and environmental considerations. Solvent-free methods, such as ball milling, are particularly attractive for industrial applications due to their reduced environmental impact .
化学反応の分析
Types of Reactions
1-(2-Chlorobenzoyl)pyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives.
Reduction: Reduction reactions can convert the compound into different pyrazolidinone derivatives.
Substitution: The chlorobenzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler pyrazolidinone derivatives .
科学的研究の応用
1-(2-Chlorobenzoyl)pyrazolidin-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Chlorobenzoyl)pyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the precise molecular targets and pathways involved .
類似化合物との比較
1-(2-Chlorobenzoyl)pyrazolidin-3-one can be compared with other similar compounds, such as:
1-(4-Chlorobenzoyl)pyrazolidin-3-one: Similar in structure but with the chlorobenzoyl group at a different position.
1-(2-Bromobenzoyl)pyrazolidin-3-one: Similar structure with a bromobenzoyl group instead of a chlorobenzoyl group.
1-(2-Methylbenzoyl)pyrazolidin-3-one: Similar structure with a methylbenzoyl group instead of a chlorobenzoyl group.
特性
IUPAC Name |
1-(2-chlorobenzoyl)pyrazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c11-8-4-2-1-3-7(8)10(15)13-6-5-9(14)12-13/h1-4H,5-6H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFRXJZJMXCOST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)C(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















